molecular formula C8H10FNO B1390447 3-Fluoro-2-methoxybenzylamine CAS No. 916420-49-0

3-Fluoro-2-methoxybenzylamine

Cat. No. B1390447
M. Wt: 155.17 g/mol
InChI Key: FVGJLRXKGHPGOW-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxybenzylamine is a chemical compound with the molecular formula C8H10FNO . It is also known as 2-(3-Fluoro-2-methoxyphenyl)ethylamine or FMPEA. This compound belongs to the class of substituted benzylamines, which are widely used in various fields of research and industry.


Molecular Structure Analysis

The molecular weight of 3-Fluoro-2-methoxybenzylamine is 155.17 . The compound consists of a benzene ring substituted with a fluoro group, a methoxy group, and a benzylamine group .


Physical And Chemical Properties Analysis

3-Fluoro-2-methoxybenzylamine is a liquid at ambient temperature . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

  • Synthesis of Novel Compounds : Research has shown that derivatives of 3-Fluoro-2-methoxybenzylamine, such as 3-(o-methoxybenzyl)sydnone, have been synthesized and evaluated for various biological activities. These derivatives have shown significant responses in coronary dilation tests, inhibition of collagen-induced platelet aggregation, local anesthetic properties, and moderate cardiotropic activity (H. Tien et al., 1990).

  • Protecting Group in Chemical Synthesis : The p-methoxybenzyl (PMB) group, which is related to 3-Fluoro-2-methoxybenzylamine, has been used as a new N3-imide protecting group in the synthesis of certain compounds like 5-fluorouridine. This demonstrates the compound's utility in facilitating selective chemical reactions (T. Akiyama et al., 1990).

  • Catalysis in Chemical Reactions : Derivatives of N,N-di-isopropylbenzylamine, which include a compound similar to 3-Fluoro-2-methoxybenzylamine, have been used as catalysts in direct amide formation between carboxylic acids and amines. The presence of an electron-withdrawing group in such systems increases their reactivity as catalysts (K. Arnold et al., 2008).

  • Development of Chemosensors : A compound structurally related to 3-Fluoro-2-methoxybenzylamine has been used in the development of a dual chemosensor for detecting Zn2+ and Al3+ ions. The compound demonstrated significant fluorescence intensity changes in the presence of these ions, indicating its potential application in chemical sensing technologies (Ankita Roy et al., 2019).

  • Insecticidal Activity : Studies have been conducted on 4-methoxymethylbenzyl permethrinates containing fluorine, which are structurally similar to 3-Fluoro-2-methoxybenzylamine. These studies explored the relationship between the position of the fluorine atom and insecticidal activity (Xinzhuo Zou, Zongxing Qiu, 2002).

  • Application in Oxidative Coupling : Research has been done on new agents for biaryl oxidative coupling in fluoro acid medium, which include compounds related to 3-Fluoro-2-methoxybenzylamine. This demonstrates its utility in the synthesis of phenolic bisbenzocyclooctadiene lignans (D. Planchenault et al., 1995).

  • Electrochemical Applications : The electrochemical oxidation of compounds like 3,5-di-tert-butylcatechol in the presence of 2-methoxybenzylamine (a related compound) has been studied, showing potential applications in electrochemical synthesis and characterization (Hamid Salehzadeh, D. Nematollahi, 2014).

Safety And Hazards

3-Fluoro-2-methoxybenzylamine is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(3-fluoro-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGJLRXKGHPGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291833
Record name 3-Fluoro-2-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methoxybenzylamine

CAS RN

916420-49-0
Record name 3-Fluoro-2-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK ElHady, DS El-Gamil, PJ Chen, TL Hwang… - Molecules, 2021 - mdpi.com
Clks have been shown by recent studies to be promising targets for cancer therapy, as they are considered key regulators in the process of pre-mRNA splicing, which in turn affects …
Number of citations: 4 www.mdpi.com

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